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Cat. No.: B144133

Umifenovir Efficacy: A Statistical Analysis and
Comparison Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Umifenovir's efficacy, drawing data
from multiple clinical studies and meta-analyses for influenza and COVID-19. It objectively
compares the drug's performance against placebos and other antiviral agents, supported by
experimental data and detailed methodologies.

Key Efficacy Data at a Glance

The following tables summarize the quantitative data from various studies, offering a clear
comparison of Umifenovir's performance across different clinical endpoints.

Table 1: Umifenovir Efficacy in the Treatment of
Influenza
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Compariso . Result (95% Certainty of
Outcome Metric . Source(s)
n Group Cl) Evidence
Time to Mean -1.10 days
Alleviation of Placebo Difference (-1.57 to Low [1]
Symptoms (MD) -0.63)
Time to
Resolution of _ _
Risk Ratio
All Symptoms  Placebo (RR) 5.7 (p<0.05) Not Stated [2]
(within 60h of
treatment)
Viral
_ _ 25% vs 53%
Shedding on Placebo % of Patients Not Stated [2]
(p <0.05)
Day 4
Risk Not specified,
Adverse Standard ]
Difference but generally Moderate [1]
Events Care/Placebo
(RD) well-tolerated

Table 2: Umifenovir Efficacy in the Treatment of COVID-
19
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Comparison ] Result (95%
Outcome Metric Source(s)
Group Cl)
PCR Negative ) ] 1.27 (1.04 to
Control Group Risk Ratio (RR) [3]
Rate on Day 14 1.55)
PCR Negative Non-antiviral ) ] 0.94 (0.78 to
Risk Ratio (RR) [3]
Rate on Day 7 Treatment 1.14)
Nucleic Acid ]
) Mean Difference 0.09 days (-1.48
Negative Control Group [3]
_ _ (MD) to 1.65)
Conversion Time
Rate of Fever
o ) ] 1.00 (0.91 to
Alleviation on Control Group Risk Ratio (RR) 1.10) [3]
Day 7 '
Rate of Cough
o _ . 1.00 (0.85to
Alleviation on Control Group Risk Ratio (RR) 1.18) [3]
Day 7 '
Hospital Length Mean Difference 1.34 days (-2.08
Control Group [3]
of Stay (MD) to 4.76)
Incidence of ) ] 1.29 (0.57 to
Control Group Risk Ratio (RR) [3]
Adverse Events 2.92)
Mortality Rate
(vs. Lopinavir/Ritonav ) 8% vs. 27.5%
o ] % Mortality Not Stated
Lopinavir/Ritonav  ir (p=0.02)
ir)
Need for ICU o
o o ) Significantly
Admission (vs. Lopinavir/Ritonav % Admitted to )
lower in Not Stated

Lopinavir/Ritonav

ir)

ir

ICU

Umifenovir group

Experimental Protocols

Below are the methodologies for key clinical trials cited in this guide, providing insight into the
study design and patient populations.
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ARBITR Study (Influenza)

Study Design: A multicenter, double-blind, randomized, placebo-controlled, post-marketing
study (Phase 1V) conducted in Russia between November 2011 and April 2016.[4][5]

Participants: 359 out-patients aged 18 to 65 years with uncomplicated influenza or other
acute respiratory viral infections, with illness duration of no more than 36 hours and at least
one episode of body temperature =238°C in the preceding 36 hours.[4][5]

Intervention: Patients were randomized to receive either Umifenovir (800 mg/day in four
divided doses) or a placebo for 5 days.[4]

Primary Outcome Measures: The primary endpoints were the duration of clinical illness, and
the duration and severity of the main symptoms.[4]

Secondary Outcome Measures: The number of clinical complications associated with
influenza and other acute respiratory viral infections.[4]

Virological Assessment: Viral shedding was assessed to determine the duration of virus
presence.[2]

COVID-19 Clinical Trial (Umifenovir vs.
Lopinavir/Ritonavir)

Study Design: A randomized controlled trial involving 90 confirmed COVID-19 patients.
Participants: Hospitalized patients with confirmed COVID-19.

Interventions:

o Umifenovir group: 200 mg three times a day for seven days.

o Lopinavir/Ritonavir group: 100/25 mg twice a day for seven days.

Primary Outcomes: Mortality rate and the need for mechanical ventilation or admission to the
intensive care unit (ICU).

Secondary Outcomes: Length of stay in the hospital and ICU, and trends in laboratory tests.
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COVID-19 Meta-Analysis Methodology

o Search Strategy: A systematic search was conducted in databases including PubMed, Web
of Science, Embase, Cochrane Library, and the China National Knowledge Infrastructure for
both retrospective and prospective studies.[3]

« Inclusion Criteria: Studies that evaluated the efficacy of Umifenovir for COVID-19 were
included.

o Data Analysis: The mean difference (MD) and risk ratio (RR) with 95% confidence intervals
(Cl) were used to assess the effectiveness of Umifenovir.[3]

Signaling Pathways and Mechanisms of Action

Umifenovir exhibits a multi-faceted mechanism of action, primarily targeting viral entry into
host cells and modulating the host immune response.

Viral Entry Inhibition

Umifenovir's primary antiviral activity involves preventing the fusion of the viral envelope with
the host cell membrane. In the case of influenza virus, it interacts with the hemagglutinin (HA)
protein, stabilizing its pre-fusion conformation. This prevents the pH-induced conformational
changes necessary for membrane fusion within the endosome, thereby blocking the release of
viral genetic material into the cell.[6][7]
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Caption: Umifenovir blocks viral entry by stabilizing influenza hemagglutinin.

Immunomodulatory Effects

Beyond its direct antiviral actions, Umifenovir also modulates the host's immune system. It is

known to stimulate the production of interferons (IFNs), which are crucial signaling proteins that
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trigger an antiviral state in cells. Additionally, it can enhance the phagocytic activity of
macrophages, a type of white blood cell that engulfs and digests cellular debris and pathogens.

[8]

Immunomodulatory Effects of Umifenovir
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Caption: Umifenovir stimulates interferon production and enhances macrophage activity.
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Epigenetic Regulation of IL-10

A novel mechanism has been identified in the context of Coxsackievirus B4 (CVBA4) infection,
where Umifenovir exerts its antiviral effect through epigenetic modification. It has been shown
to inhibit the virus-activated production of Interleukin-10 (IL-10), an anti-inflammatory cytokine
that can be exploited by some viruses to dampen the immune response. Umifenovir achieves
this by increasing the methylation of repressive histones (H3K9me3 and H3K27me3) and
decreasing the acetylation of an activating histone (H3K9ac) in the promoter region of the IL-10
gene. This leads to reduced IL-10 expression and a more effective antiviral response.[9][10]
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Epigenetic Regulation of IL-10 by Umifenovir
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Caption: Umifenovir epigenetically suppresses IL-10 expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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